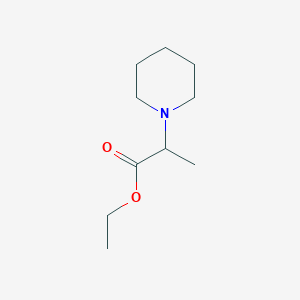

Ethyl 2-piperidin-1-ylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYAIFQYIIUEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of Ethyl 2-piperidin-1-ylpropanoate

Content Type: Technical Whitepaper / Methodological Guide Subject: Physicochemical Characterization & Solubility Determination Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers[1][2][3]

Executive Summary

Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6 / 19653-33-9 analogues) represents a class of

This guide provides a comprehensive framework for determining, predicting, and optimizing the solubility of this compound. Unlike simple solutes, the stability of this amino ester (susceptibility to hydrolysis and transesterification) requires specific handling protocols during solubility screening.

Physicochemical Profile & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecular interactions of the solute.

Molecule: Ethyl 2-piperidin-1-ylpropanoate

Formula:

Functional Group Analysis

| Moiety | Character | Interaction Type | Solvent Affinity |

| Piperidine Ring | Lipophilic, Basic ( | Van der Waals, H-Bond Acceptor | High affinity for non-polar & chlorinated solvents.[2][3] |

| Ethyl Ester | Polar, Hydrophobic | Dipole-Dipole, H-Bond Acceptor | Soluble in esters, ketones, alcohols.[2] |

| Lipophilic | Dispersion Forces | Enhances solubility in alkanes (Heptane/Hexane).[2][3] |

Predicted Solubility Trends (Hansen Solubility Parameters)

Using Group Contribution Methods, we estimate the interaction parameters to guide solvent selection.

-

Non-Polar Solvents (Hexane, Toluene): High Solubility.[3] The large hydrophobic surface area of the piperidine and ethyl groups drives solubility via dispersion forces.

-

Polar Aprotic Solvents (ACN, DMSO, DMF): High Solubility. Excellent dipole-dipole matching with the ester carbonyl.[2][3]

-

Polar Protic Solvents (Methanol, Ethanol): Good Solubility (Risk).[3] Soluble due to H-bonding, but high risk of transesterification (ethanolysis/methanolysis) if catalyzed by trace acid/base or elevated temperatures.[2][3]

Theoretical Framework: Thermodynamic Modeling

For rigorous process design, single-point solubility is insufficient.[2][3] We utilize thermodynamic models to correlate solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating experimental solubility data of pharmaceutical intermediates.

- : Mole fraction solubility.[3][7]

- : Absolute temperature (Kelvin).[3][4][6]

- : Empirical model parameters derived from regression analysis.

Application: Perform solubility measurements at minimum three temperatures (e.g., 288K, 298K, 308K) and plot

Experimental Protocols (The "Gold Standard")

Due to the lack of strong UV chromophores (absence of aromatic rings) and the volatility of amino esters, GC-FID is the recommended detection method over HPLC-UV to avoid low-sensitivity artifacts.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation.

Materials:

-

Target Compound: Ethyl 2-piperidin-1-ylpropanoate (>98% purity).[2][3]

-

Solvents: HPLC/GC Grade (Dried).

-

Equipment: Temperature-controlled orbital shaker, 0.22

m PTFE syringe filters, GC-FID.[2][3]

Workflow Diagram:

Caption: Figure 1. Standard Isothermal Shake-Flask Workflow for Amino Esters.

Step-by-Step Procedure:

-

Preparation: Add ethyl 2-piperidin-1-ylpropanoate to a glass vial. Add solvent dropwise until a persistent suspension (solid or oil droplets) remains.[3]

-

Agitation: Seal vial (use PTFE-lined caps to prevent solvent leaching). Agitate at constant temperature (e.g.,

) for 24 hours.-

Critical Check: If the solid disappears, add more compound to maintain saturation.

-

-

Settling: Stop agitation and allow phases to separate for 2 hours at the same temperature.

-

Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately through a 0.22

m PTFE filter.[3] -

Dilution: Immediately dilute the filtrate into a carrier solvent (e.g., Acetonitrile) to prevent precipitation upon cooling.

-

Quantification: Inject into GC-FID. Calculate concentration against a 5-point calibration curve.

Protocol B: Stability Control (Hydrolysis Check)

Since this is an ester, you must validate that the solvent did not degrade the compound during the 24-hour experiment.

-

Method: Run a "Time Zero" sample vs. "24 Hour" sample.

-

Acceptance: Purity drop < 0.5%.

-

Note: Avoid water and primary alcohols at temperatures >40°C.[3]

Data Presentation & Analysis

When reporting your findings, structure the data into a clear comparative matrix.

Representative Solubility Matrix (Template)

Note: Values below are illustrative of typical amino-ester behavior.

| Solvent Class | Specific Solvent | Predicted Solubility | Process Suitability |

| Alkane | n-Heptane | High (>100 mg/mL) | Excellent for extraction/degreasing.[2][3] |

| Chlorinated | DCM / Chloroform | Very High (Miscible) | Good for synthesis; poor for crystallization.[3] |

| Ester | Ethyl Acetate | High | Ideal process solvent (Green chemistry).[3] |

| Alcohol | Ethanol | High | Caution: Risk of transesterification.[3] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Good antisolvent for free base.[3] |

| Aqueous | 0.1 M HCl | High (Miscible) | Forms soluble hydrochloride salt.[3] |

Solvation Mechanism Visualization

Caption: Figure 2.[2][3] Mechanistic interactions governing solvent compatibility.

References

-

Jouyban, A. (2019).[3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2][3] (Standard reference for solubility protocols).

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Source for predictive parameter theory).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K".[2][3] Journal of Chemical Thermodynamics, 31(1), 85-91. Link[3]

-

Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[2][3]

-

Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[3] (Reference for amino ester handling and stability).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Ethyl 2-piperidin-1-ylpropanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-piperidin-1-ylpropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-piperidin-1-ylpropanoate, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular characteristics, outline a robust synthetic pathway with detailed experimental protocol, and discuss its relevance and potential applications within the field of drug development.

Core Molecular Profile

Ethyl 2-piperidin-1-ylpropanoate is a substituted ester featuring a piperidine ring, a privileged scaffold in medicinal chemistry known for enhancing the pharmacokinetic properties of drug candidates.[1] The core structure consists of a piperidine ring N-substituted at the 2-position of an ethyl propanoate moiety.

Chemical Structure and Identification

The definitive identification of Ethyl 2-piperidin-1-ylpropanoate is established by its molecular formula, weight, and CAS Registry Number.

The two-dimensional structure of the molecule is visualized below.

Caption: 2D structure of Ethyl 2-piperidin-1-ylpropanoate.

Physicochemical Data Summary

A summary of key quantitative data for Ethyl 2-piperidin-1-ylpropanoate is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | [2][3] |

| Molecular Weight | 185.27 g/mol | [2][3] |

| CAS Number | 63909-12-6 | [2] |

Synthesis and Characterization

The synthesis of Ethyl 2-piperidin-1-ylpropanoate is reliably achieved through a classic nucleophilic substitution reaction. This pathway is chosen for its high efficiency and straightforward execution, making it suitable for both small-scale research and larger-scale production.

Synthetic Strategy: Nucleophilic Substitution

The most logical and field-proven approach for synthesizing the target compound is the reaction between piperidine and an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate. In this Sₙ2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromopropanoate backbone. This method is analogous to established protocols for similar N-alkylated esters.[4]

The workflow for this synthetic approach is illustrated below.

Caption: Logical workflow for the synthesis of Ethyl 2-piperidin-1-ylpropanoate.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of Ethyl 2-piperidin-1-ylpropanoate.

Materials:

-

Piperidine (1.1 equivalents)

-

Ethyl 2-bromopropanoate (1.0 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate and anhydrous acetonitrile.

-

Addition of Reactants: Add piperidine to the stirring suspension. Subsequently, add ethyl 2-bromopropanoate dropwise to the mixture at room temperature.

-

Causality Insight: The use of a base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (ethyl 2-bromopropanoate) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.

-

Trustworthiness: This aqueous workup ensures the removal of any remaining inorganic salts and acidic byproducts, providing a cleaner crude product for purification.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-piperidin-1-ylpropanoate.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected characteristics can be predicted based on its structure.

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the propanoate backbone (a quartet and a doublet), and multiplets corresponding to the protons on the piperidine ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the piperidine ring are expected.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 185.27 should be observed.

Applications in Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its presence often imparts favorable properties such as improved metabolic stability, enhanced solubility, and the ability to form salt forms, which can improve bioavailability.[1]

Ethyl 2-piperidin-1-ylpropanoate serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature—containing both a tertiary amine within the piperidine ring and an ester group—allows for a variety of subsequent chemical modifications. It can be used in the development of compounds targeting a wide range of biological systems, including the central nervous system and as antimicrobial agents.[1][5]

Conclusion

Ethyl 2-piperidin-1-ylpropanoate is a well-defined chemical intermediate with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol .[2][3] Its synthesis via nucleophilic substitution is a robust and reproducible method. As a versatile synthetic building block, it holds significant potential for the development of novel therapeutics, leveraging the well-established benefits of the piperidine scaffold in drug design. This guide provides the foundational technical knowledge for its synthesis, characterization, and application in a research and development setting.

References

-

Pharmaffiliates. Ethyl 2-piperidin-1-ylpropanoate. [Link]

-

PubChem. (2-Ethylpiperidin-1-yl) 2,2-dimethylpropanoate. [Link]

-

PubChem. 2-Ethylpiperidine. [Link]

-

PubChemLite. Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2). [Link]

-

Moshang Chemical. 3-cyano-2-piperidin-1-yl-propionic acid ethyl ester. [Link]

-

PubChemLite. Ethyl 2-(piperazin-1-yl)propanoate (C9H18N2O2). [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

CAS Common Chemistry. Bupicomide. [Link]

-

PubMed. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. [Link]

-

ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

-

Atlantis Press. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Piperidine-Based Amino Ester Building Blocks for Synthesis

Executive Summary

The piperidine ring is the single most frequently occurring nitrogen heterocycle in U.S. FDA-approved drugs, appearing in over 70 marketed therapeutics [1].[1] Within this privileged scaffold class, piperidine-based amino esters (e.g., ethyl 4-aminopiperidine-1-carboxylate, methyl pipecolate derivatives) represent a critical subset of "high-value" building blocks.

These bifunctional synthons offer a unique combination of structural rigidity , defined stereochemistry (chirality), and orthogonal reactivity . They serve as essential precursors for peptidomimetics, GPCR ligands, and kinase inhibitors. This guide provides a technical deep-dive into the strategic utilization of these building blocks, focusing on orthogonal protection strategies, validated synthetic protocols, and their application in diversity-oriented synthesis (DOS).

Structural Significance & Pharmacophore Utility[1][2][3][4][5][6]

The "Privileged" Scaffold Status

The piperidine core is not merely a linker; it is a pharmacophore modulator.[2] Unlike flexible alkyl chains, the piperidine ring locks substituents into specific vectors (axial vs. equatorial), reducing the entropic penalty upon protein binding.

-

F3 (Fraction of sp3 carbons): Piperidine amino esters contribute to high F3 scores, a metric correlated with improved clinical success and lower attrition rates compared to flat, aromatic-heavy compounds [2].

-

Vector Control:

-

3-Amino/3-Carboxy derivatives (Nipecotic acid core): Provide "kinked" geometry often used to mimic

-turns in peptides. -

4-Amino/4-Carboxy derivatives (Isonipecotic acid core): Provide linear extension, ideal for linking two binding domains (e.g., in bivalent ligands).

-

The Orthogonality Principle

The utility of amino ester building blocks lies in their orthogonal protectability . A standard building block typically features:

-

The Ring Nitrogen (

): Often protected with Boc, Cbz, or Fmoc.[3] -

The Exocyclic Amine (if present): Orthogonally protected or free.

-

The Carboxylate: Masked as a methyl, ethyl, or tert-butyl ester.

This triad allows for "programmed" synthesis—selective deprotection and functionalization of one site without disturbing the others.

Strategic Synthesis & Protecting Group Logic

The successful deployment of these building blocks relies on the Order of Operations . Below is a logic flow for handling a generic N-Boc-4-aminopiperidine-4-carboxylic acid methyl ester .

Visualization: Orthogonal Deprotection Workflow

Critical Experimental Protocols

Protocol A: Selective Ester Hydrolysis (Preserving N-Boc)

Objective: To generate the free acid for amide coupling without removing the acid-labile Boc group.

Reagents:

-

Substrate: N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 equiv)

-

Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 equiv)

-

Solvent: THF/Water (3:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the ester substrate in THF (0.2 M concentration) at 0°C.

-

Activation: Dissolve LiOH·H₂O in the calculated volume of water and add dropwise to the THF solution.

-

Scientist's Note: Do not use MeOH as a co-solvent if transesterification is a risk, though for methyl esters it is acceptable. THF/Water is safer for preserving chiral centers in 3-substituted piperidines.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Workup (Critical):

-

Cool to 0°C.[4]

-

Carefully acidify to pH 4–5 using 1M HCl or Citric Acid solution. Do not use strong concentrated acid to avoid partial Boc cleavage.

-

Extract with Ethyl Acetate (3x).

-

-

Validation:

H NMR should show the disappearance of the methyl singlet (~3.6-3.7 ppm).

Protocol B: Reductive Amination on Piperidine Nitrogen

Objective: To functionalize the piperidine nitrogen after deprotection.

Reagents:

-

Substrate: Piperidine-4-carboxylic acid ester (Free amine salt, e.g., TFA salt) (1.0 equiv)

-

Aldehyde/Ketone: (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Base: DIPEA (to neutralize the salt, 1.0–2.0 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Neutralization: Suspend the amine salt in DCE. Add DIPEA to adjust pH to ~6–7.

-

Scientist's Note: STAB is acid-sensitive but requires a slightly acidic/neutral media to activate the imine. Avoid high pH.

-

-

Imine Formation: Add the aldehyde. Stir for 30–60 minutes. (Optional: Add 4Å molecular sieves to drive equilibrium).

-

Reduction: Add STAB in one portion. Stir at RT for 12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Purification: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

Applications in Drug Discovery[1][3][4][6][9][10][11]

Peptide Mimetics & Foldamers

Piperidine amino acids (e.g., nipecotic acid derivatives) are used as

-

Example: 3-amino-piperidine derivatives are core scaffolds in DPP-4 inhibitors (e.g., Alogliptin) used for diabetes [3].

DNA-Encoded Libraries (DEL)

Piperidine amino esters are ideal "scaffolds" for DEL synthesis due to their bifunctionality.

-

Cycle 1: Acylation of the amine.

-

Cycle 2: Hydrolysis of the ester and coupling with a unique amine set.

-

This "split-and-pool" approach can generate libraries of >1 million compounds rapidly.

Visualization: DEL Synthesis Workflow

Comparison of Common Piperidine Building Blocks

| Building Block | Stereochemistry | Key Utility | Protecting Group Strategy |

| Isonipecotic Acid (4-COOH) | Achiral | Linkers, Bivalent ligands | N-Boc / Methyl Ester |

| Nipecotic Acid (3-COOH) | Chiral (R/S) | N-Cbz / Ethyl Ester | |

| Pipecolic Acid (2-COOH) | Chiral (L/D) | Proline isostere, conformational constraint | N-Fmoc / t-Bu Ester |

| 4-Amino-1-Boc-piperidine | Achiral | Amide libraries, Urea formation | N1-Boc / N4-Fmoc |

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Experimental Biology (IJEB).

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Jones, S. P., et al. (2022).[5] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Difference between ethyl 2-piperidin-1-ylpropanoate and ethyl 3-piperidin-1-ylpropanoate

Executive Summary

This technical guide provides a rigorous comparative analysis of ethyl 2-piperidin-1-ylpropanoate (α-isomer) and ethyl 3-piperidin-1-ylpropanoate (β-isomer). While these compounds share the same molecular formula (

-

The α-isomer is synthesized via nucleophilic substitution (

) and is characterized by steric congestion and potential enantiomeric instability (racemization). -

The β-isomer is synthesized via atom-economic Michael addition and is distinguished by its thermal susceptibility to retro-Michael decomposition and higher basicity.

This guide is structured to support researchers in selecting the appropriate isomer for medicinal chemistry campaigns, specifically in the design of prodrugs, local anesthetics, and peptidomimetics.

Part 1: Structural & Physicochemical Analysis[1]

The fundamental difference lies in the proximity of the piperidine nitrogen to the ester carbonyl. This distance governs the electronic environment of the basic nitrogen and the acidity of the

Comparative Properties Table

| Feature | Ethyl 2-piperidin-1-ylpropanoate ( | Ethyl 3-piperidin-1-ylpropanoate ( |

| CAS Number | 63909-12-6 | 19653-33-9 |

| Structure | Piperidine at C2 (Chiral center*) | Piperidine at C3 (Achiral chain) |

| Molecular Weight | 185.27 g/mol | 185.27 g/mol |

| Synthesis Route | Nucleophilic Substitution ( | Michael Addition (Conjugate Addition) |

| Basicity ( | Lower (~8.5 - 9.0) due to proximity of EWG | Higher (~9.5 - 10.0) due to distance from EWG |

| Thermal Stability | Stable to reversion; prone to racemization | Prone to Retro-Michael reaction (>100°C) |

| Boiling Point | ~105-110°C (10 mmHg) | 108-110°C (12 mmHg) |

*Note: The

Spectroscopic Diagnostics ( NMR)

Differentiation between these isomers is straightforward using proton NMR due to the coupling patterns of the propanoate chain.

-

-Isomer (2-substituted):

-

Diagnostic Signal: A distinct quartet (or multiplet) at

3.0–3.3 ppm representing the single methine proton ( -

Methyl Group: A doublet at

~1.2 ppm (distinct from the ethyl ester triplet).

-

-

-Isomer (3-substituted):

-

Diagnostic Signal: Two distinct triplets (often distorted) in the

2.4–2.8 ppm region, corresponding to the -

Absence: No methine quartet; no methyl doublet (excluding the ethyl ester signals).

-

Part 2: Synthetic Pathways & Protocols

The synthesis of these isomers utilizes fundamentally different mechanistic manifolds. The choice of pathway affects atom economy, impurity profiles, and scalability.

Pathway Visualization

Figure 1: Mechanistic divergence in the synthesis of piperidinyl propanoates. The

Experimental Protocol: Synthesis of Ethyl 3-piperidin-1-ylpropanoate ( -Isomer)

Mechanism: Aza-Michael Addition.[1] Advantage: High atom economy, no salt waste.

-

Reagents: Ethyl acrylate (1.0 equiv), Piperidine (1.05 equiv), Ethanol (Solvent, optional).

-

Procedure:

-

Charge ethyl acrylate into a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Cool the flask to 0°C in an ice bath (reaction is exothermic).

-

Add piperidine dropwise over 30 minutes, maintaining temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Verify consumption of acrylate via TLC (visualize with

or

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess piperidine and ethanol.

-

Purification: Vacuum distillation (bp ~108°C at 12 mmHg) yields the pure oil.

-

-

Validation:

NMR should show disappearance of vinylic protons (

Experimental Protocol: Synthesis of Ethyl 2-piperidin-1-ylpropanoate ( -Isomer)

Mechanism:

-

Reagents: Ethyl 2-bromopropionate (1.0 equiv), Piperidine (2.2 equiv or 1.0 equiv + 1.2 equiv

), Toluene or Acetonitrile (Solvent). -

Procedure:

-

Dissolve ethyl 2-bromopropionate in acetonitrile.

-

Add base (Piperidine excess or Triethylamine) slowly.

-

Heat the mixture to reflux (approx. 80°C) for 8–12 hours. The reaction will precipitate piperidinium bromide or triethylammonium bromide salts.

-

-

Workup:

-

Cool to room temperature and filter off the solid salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in

, wash with water (to remove residual salts/amine), dry over -

Purification: Vacuum distillation.

-

-

Validation: Confirm shift of the

-proton from ~4.3 ppm (in bromo-ester) to ~3.2 ppm (in amino-ester).

Part 3: Reactivity & Stability Profile

Understanding the stability profile is critical for drug formulation and storage.

Basicity and Inductive Effects

The position of the nitrogen relative to the carbonyl group dictates its

- -Isomer: The electron-withdrawing ester group (-COOEt) is directly adjacent to the amine-bearing carbon. Through the inductive effect (-I), electron density is pulled away from the nitrogen lone pair, decreasing basicity .

-

-Isomer: The nitrogen is separated by two carbons. The inductive effect decays with distance, making the

Thermal Instability: The Retro-Michael Reaction

The

Implication:

-

Storage: The

-isomer should be stored at low temperatures. -

Distillation: Care must be taken during vacuum distillation; excessive pot temperature can degrade the product.

-

Polymer Chemistry: This reversibility is exploited in "covalent adaptable networks" (CANs) where polymers crosslinked via

-amino esters can be thermally reprocessed.

Racemization ( -Isomer specific)

The

-

Risk: If synthesizing a chiral drug intermediate starting from chiral 2-bromopropionate (e.g., L-lactate derived), the

reaction causes inversion, but subsequent handling in base can racemize the product.

Part 4: Pharmacological Applications[3][4]

-Amino Esters in Drug Design

The

-

Local Anesthetics: Mimicking the structure of cocaine or procaine, where the amino-ester linkage is crucial for sodium channel blockade.

-

Prodrugs: The ester bond is susceptible to plasma esterases. The

-position offers a specific hydrolysis rate that can tune the half-life of the active moiety. -

Soft Drugs: Compounds designed to degrade into inactive metabolites (e.g., via retro-Michael or hydrolysis) to minimize systemic toxicity.

-Amino Esters as Building Blocks

The

-

Peptidomimetics: Acts as an N-alkylated amino acid analog (N-piperidinyl alanine).

-

Rigid Scaffolds: Used to introduce steric bulk adjacent to the carbonyl in enzyme inhibitors.

References

-

Synthesis of

-Amino Esters via Michael Addition:- Source: MDPI (Molecules).

-

URL:[Link]

-

Retro-Michael Reaction Stability

- Source: Royal Society of Chemistry (Polym. Chem.). "Exploiting retro oxa-Michael chemistry in polymers." (Contextual validation of retro-Michael thermal thresholds).

-

URL:[Link]

-

Basicity and pKa Trends in Amines

- Source: Master Organic Chemistry. "Basicity of Amines and pKaH."

-

URL:[Link]

- Source: Sigma-Aldrich / Merck. "Ethyl 3-(1-piperidinyl)

-

General Reactivity of

-Halo Esters:- Source: Chemistry LibreTexts. "Nucleophilic Substitution of -Halo Acids."

-

URL:[Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Alpha-Amino Esters Containing Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amino esters incorporating a piperidine scaffold are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. The piperidine ring, a saturated heterocycle, imparts significant conformational constraints and influences the physicochemical properties of the parent molecule. Understanding the thermodynamic stability of these compounds is of paramount importance in drug discovery and development, as it directly impacts their shelf-life, metabolic fate, and ultimately, their therapeutic efficacy and safety profile. This guide provides a comprehensive overview of the key factors governing the thermodynamic stability of piperidine-containing alpha-amino esters, details experimental methodologies for their assessment, and explores strategies for modulating their stability.

I. Fundamental Principles of Stability: A Triad of Influences

The inherent stability of an alpha-amino ester is not a singular property but rather a complex interplay of several structural and environmental factors. For piperidine-containing congeners, these influences can be broadly categorized into steric, electronic, and conformational effects.

Steric and Electronic Effects on the Ester Moiety

The susceptibility of an ester to hydrolysis, a primary degradation pathway, is governed by both the steric hindrance around the carbonyl carbon and the electronic nature of the ester group.

-

Steric Hindrance: Bulky substituents on either the acyl or alkoxy portion of the ester can physically obstruct the approach of a nucleophile, such as a water molecule or a hydroxide ion, thereby decreasing the rate of hydrolysis. For instance, esters with highly branched structures are generally more hydrolytically stable.

-

Electronic Effects: The electronic properties of the molecule, particularly the polarity of the ester, play a crucial role. Electron-withdrawing groups near the ester linkage can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this susceptibility. The polarity of the molecule also influences its water solubility; higher polarity can lead to lower hydrolytic stability due to increased interaction with water.

The Conformational Landscape of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen atom and various substituents introduces a dynamic conformational equilibrium. Key considerations include:

-

Ring Inversion: The rapid interconversion between two chair conformations.

-

Nitrogen Inversion: The pyramidal inversion of the nitrogen atom, which interconverts substituents on the nitrogen between axial and equatorial positions.

-

Substituent Orientation: Substituents on the carbon or nitrogen atoms of the piperidine ring can occupy either an axial or equatorial position. The preference for one position over the other is dictated by a complex balance of steric and electronic interactions and is often quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.

The conformational preference of the alpha-amino ester substituent on the piperidine ring can significantly impact its stability. An equatorial orientation is generally favored for bulky groups to minimize steric interactions. The specific substitution pattern on the piperidine ring is a critical determinant of the molecule's preferred conformation and, consequently, its stability.

II. Major Degradation Pathways

Two principal degradation pathways compromise the stability of alpha-amino esters containing a piperidine ring: hydrolysis and intramolecular cyclization to form diketopiperazines.

Hydrolysis: The Ubiquitous Threat

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

-

Base-Catalyzed Hydrolysis (Saponification): This process is typically irreversible because the carboxylic acid formed is deprotonated by the base, rendering it a poor electrophile. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Esters are known to hydrolyze relatively quickly in alkaline mediums.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Diketopiperazine (DKP) Formation: An Intramolecular Menace

A significant and often overlooked degradation pathway for alpha-amino esters, particularly dipeptide esters, is the intramolecular cyclization to form a stable six-membered diketopiperazine (DKP) ring. This reaction is thermodynamically favorable due to the formation of a low-strain, stable ring structure.

The classic mechanism involves the nucleophilic attack of the N-terminal amine on the ester carbonyl, leading to the cleavage of the ester bond and the formation of the DKP ring. This side reaction is particularly prevalent in peptide synthesis, especially when proline or other cyclic amino acids like pipecolic acid are involved. The rate of DKP formation can be influenced by the size of the amino acid and the ester substituent, with larger groups generally decreasing the rate.

III. Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of piperidine-containing alpha-amino esters requires a multi-faceted experimental approach.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products and pathways of a drug substance. This involves subjecting the compound to a variety of harsh conditions that accelerate its degradation.

Table 1: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 48 hours (solid state) |

| Photolytic Degradation | Exposure to light (≥ 1.2 million lux hours) and UV energy (≥ 200 watt-hours/m²) |

Analytical Methodologies

A suite of analytical techniques is employed to monitor the degradation of the parent compound and identify and quantify any degradation products.

-

High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying the parent drug and its degradation products.

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the structures of degradation products by providing molecular weight and fragmentation information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its degradants, and can be used to study conformational dynamics.

Experimental Protocol: A Self-Validating Workflow for Stability Assessment

The following protocol outlines a self-validating system for assessing the hydrolytic stability of a novel piperidine-containing alpha-amino ester.

Objective: To determine the degradation profile of Compound X under acidic, basic, and neutral hydrolytic conditions.

Materials:

-

Compound X

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer (pH 7.4)

-

HPLC system with UV detector

-

LC-MS system

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.2 M HCl.

-

Basic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.2 M NaOH.

-

Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of phosphate buffer (pH 7.4).

-

Control: Prepare a control sample by mixing the stock solution with the initial solvent.

-

-

Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).

-

Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching and Dilution: Immediately neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of Compound X remaining at each time point.

-

Determine the rate of degradation under each condition.

-

Identify and quantify any major degradation products.

-

-

LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to elucidate the structures of the degradation products.

Self-Validation: The inclusion of a control sample and the use of a validated HPLC method ensure the integrity of the results. Mass balance calculations should be performed to account for all the initial compound and its degradation products.

IV. Visualization of Key Concepts

Conformational Isomers of a 2-Substituted Piperidine Alpha-Amino Ester

Caption: Interconversion between equatorial and axial conformers of a piperidine derivative.

Mechanism of Diketopiperazine (DKP) Formation

Caption: Simplified mechanism of diketopiperazine formation from a dipeptide ester.

Experimental Workflow for Stability Assessment

Beyond the Template: Risk-Based Safety Assessment of Ethyl 2-(piperidin-1-yl)propanoate

Topic: Safety Data Sheet (SDS) for Ethyl 2-(piperidin-1-yl)propanoate Content Type: In-depth Technical Guide / Risk Assessment Strategy Audience: Researchers, Medicinal Chemists, and drug development professionals.[1]

Executive Summary & Chemical Identity

Status: Research Chemical (Intermediate) Signal Word: WARNING (Predicted)

Standard Safety Data Sheets (SDS) for early-stage drug intermediates often default to "Caution - Substance not fully tested."[1] For a medicinal chemist, this is insufficient. This guide bridges the gap between a generic SDS and a rigorous risk assessment for Ethyl 2-(piperidin-1-yl)propanoate , an alpha-amino ester often used as a scaffold in the synthesis of local anesthetics and anticholinergic agents.[1]

Chemical Identification

| Property | Detail |

| IUPAC Name | Ethyl 2-(piperidin-1-yl)propanoate |

| Common Synonyms | Ethyl 2-piperidinopropionate; |

| Molecular Formula | |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 22320-16-7 (Free base, racemic) / 30415-46-0 (HCl salt) |

| Structural Class | Tertiary Amine; Carboxylic Ester |

Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: As specific toxicological data for this isomer is sparse in public registries, we apply Structure-Activity Relationship (SAR) principles using the well-characterized

GHS Classification (Derived)

Based on functional group analysis and analog data (Piperidine, Ethyl propionate):

-

Flammable Liquids (Category 3 or 4): Esters of this molecular weight are typically combustible. Flash point predicted ~65–75°C.

-

Skin Corrosion/Irritation (Category 2): The tertiary amine moiety is basic and lipophilic, facilitating dermal absorption and irritation.

-

Serious Eye Damage/Irritation (Category 2A): High risk of lachrymatory effects common to piperidine esters.

-

Acute Toxicity (Oral/Inhalation - Category 4): Piperidine derivatives often exhibit CNS activity.[1]

The "Alpha-Proton" Instability Factor

Unlike its beta-isomer, the alpha-amino ester is chemically labile.[1]

-

Risk: Rapid hydrolysis in humid air releases Propionic Acid derivative and Ethanol .

-

Safety Implication: Old bottles may develop pressure (ethanol vapor) or become acidic/corrosive.

Figure 1: Hydrolysis pathway indicating storage risks.[1] Moisture ingress leads to flammability (ethanol) and corrosivity changes.[1]

Composition & Physicochemical Properties

Trustworthiness: Do not rely on generic "white powder" descriptions. This compound is a liquid at room temperature in its free base form, often an oil that darkens upon oxidation.

| Property | Value (Predicted/Observed) | Safety Consequence |

| Physical State | Colorless to pale yellow oil | Spills spread rapidly; difficult to contain.[1] |

| Boiling Point | ~95-100°C @ 10 mmHg | Vacuum distillation requires trapped exhaust.[1] |

| Flash Point | ~68°C (Closed Cup) | Combustible. Ground glassware during transfer. |

| pKa (Conj. Acid) | ~9.8 (Piperidine ring) | Critical: Extracts into aqueous acid; oils out in base. |

| LogP | ~1.8 | Lipophilic; readily penetrates nitrile gloves. |

Emergency Response & Handling Protocols

Self-Validating Handling Protocol

Causality: Standard nitrile gloves are permeable to lipophilic amines over time. The "Double-Glove Indicator" method provides visual validation of safety.

Protocol: The "Traffic Light" PPE System

-

Inner Layer: Bright blue Nitrile (4 mil).

-

Indicator: Wear a white cotton liner or second white nitrile glove between layers if handling >10g.

-

Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil).

-

Validation: If the inner white layer shows any yellowing or dampness, the outer barrier has failed. Stop immediately.

First Aid (Mechanism-Based)[1]

-

Inhalation: The compound acts as a weak base on mucous membranes.

-

Skin Contact:

-

Action: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water.

-

Why? Water alone may cause the lipophilic ester to smear rather than dissolve. PEG solubilizes the organic amine.

-

-

Eye Contact:

-

Action: Flush for 15 minutes. Measure pH of the eye cul-de-sac if possible; continue flushing until pH is neutral (7.0–7.5).[1]

-

Spill Management Workflow

Figure 2: Spill response decision tree.[1][3] Note the use of Vermiculite over paper to prevent surface area-induced flash fire risks.[1]

Experimental Controls & Storage

Expertise: The most common accident with this class of compounds occurs during acid-base extraction (workup).[1]

The "Exotherm Trap" (Workup Safety)

When neutralizing the HCl salt of this compound to obtain the free base ester:

-

Risk: Rapid addition of NaOH to the salt releases heat and liberates the oily free base simultaneously.

-

Consequence: The oil floats (bumping risk) and the heat can hydrolyze the ester (yield loss + pressure buildup).

-

Control: Always use an internal thermometer. Maintain T < 10°C during neutralization. Use Carbonate (

) instead of Hydroxide (

Storage Conditions

-

Temp: 2–8°C (Refrigerate).

-

Atmosphere: Argon blanket (Essential to prevent oxidation of the piperidine ring).

-

Container: Amber glass (Light sensitive).

Regulatory & Transport Information

-

UN Number: UN 1993 (Flammable Liquid, N.O.S.) or UN 2735 (Amines, Liquid, Corrosive) depending on pH/concentration.[1] Recommendation: Ship as UN 2924 (Flammable Liquid, Corrosive, N.O.S.) to cover both hazards.[1]

-

Packing Group: III

-

TSCA (USA): Research Use Only (RUO). Not listed on public inventory; treat as "New Chemical Substance."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88183, 1-Piperidinepropanoic acid, ethyl ester. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine. (General toxicity data for piperidine moiety). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

Sources

- 1. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. chemos.de [chemos.de]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pentachemicals.eu [pentachemicals.eu]

Ethyl 2-piperidin-1-ylpropanoate: A Versatile Synthon for Amino Acid Mimetics & Heterocycles

Executive Summary

Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6) is a specialized pharmaceutical intermediate belonging to the class of

Unlike its

This guide details the optimized synthesis, impurity profiling, and downstream applications of this intermediate, grounding protocols in causality and self-validating logic.

Chemical Identity & Physical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Ethyl 2-(piperidin-1-yl)propanoate |

| CAS Number | 63909-12-6 |

| Molecular Formula | |

| Molecular Weight | 185.27 g/mol |

| Structure | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~115-120°C (at 15 mmHg) |

| Solubility | Soluble in Ethanol, DCM, Toluene; Sparingly soluble in water |

| Key Impurities | Ethyl acrylate (elimination product), Ethyl 2-bromopropionate (unreacted) |

Synthetic Route: Nucleophilic Substitution

The industrial synthesis of Ethyl 2-piperidin-1-ylpropanoate relies on the

Mechanistic Insight[6]

-

The Challenge: The reaction involves a secondary halide. While piperidine is a good nucleophile, it is also a strong base. High temperatures favor

elimination, leading to Ethyl Acrylate as a major impurity. -

The Solution: Use of a non-polar solvent (Toluene) to destabilize the transition state for elimination (which often requires more charge separation) relative to substitution, and strict temperature control (

C). Using excess piperidine traps the HBr byproduct as piperidinium bromide, driving the equilibrium forward.

Optimized Protocol

Reagents:

-

Ethyl 2-bromopropionate (1.0 eq)

-

Piperidine (2.2 eq)

-

Solvent: Toluene (5 volumes)

Step-by-Step Methodology:

-

Charge: Charge Toluene and Piperidine (2.2 eq) into a reactor equipped with a reflux condenser and dropping funnel.

-

Temperature Control: Cool the solution to 0–5°C. Reasoning: Exothermic addition control.

-

Addition: Dropwise add Ethyl 2-bromopropionate (1.0 eq) over 60 minutes, maintaining internal temperature

C. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Then, heat to 60°C for 4 hours.

-

Validation: Monitor by GC/TLC. Disappearance of bromo-ester peak indicates completion.

-

-

Workup: Cool to 20°C. The white precipitate is Piperidinium Bromide.

-

Filtration: Filter the salts and wash the cake with Toluene.

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under high vacuum (0.5 mmHg) to obtain the pure oil.

Figure 1: Reaction pathway showing the competition between substitution (Target) and elimination (Impurity).

Downstream Pharmaceutical Applications

Ethyl 2-piperidin-1-ylpropanoate acts as a "divergent intermediate." Its ester group is the handle for further elaboration, while the piperidine-ethyl motif remains a constant pharmacophore.

Pathway A: Hydrazinolysis for Heterocycles

Reaction with hydrazine hydrate yields 2-(piperidin-1-yl)propanehydrazide .

-

Significance: This hydrazide is a precursor for 1,3,4-Oxadiazoles and Thiazolidinones (via reaction with chloroacetyl chloride and thiosemicarbazides).

-

Therapeutic Area: These scaffolds are heavily researched for Antimicrobial and Anticancer (EGFR inhibition) properties.

Pathway B: Hydrolysis to Amino Acid Mimetics

Acidic hydrolysis yields 2-(piperidin-1-yl)propanoic acid .

-

Significance: This acid is coupled with amines to form

-amino amides . -

Therapeutic Area:

-

SSTR4 Agonists: Amides derived from this acid have been patented for treating Alzheimer's and CNS disorders (Patent CA3092450A1).

-

Local Anesthetics: Structural analogs of piperocaine, providing sodium channel blockade.

-

Pathway C: Reduction to Amino Alcohols

Reduction with

-

Significance: Used in the synthesis of chiral ligands and antihistamine analogs.

Figure 2: The "Piperidinyl-Propanoate Tree" illustrating key downstream pharmaceutical derivatives.

Quality Control & Analytics

To ensure the material is suitable for GMP synthesis, the following analytical markers must be met.

| Test | Method | Acceptance Criteria | Logic/Interference |

| Purity | GC-FID or HPLC | > 98.0% | Critical to remove ethyl acrylate, which can polymerize in subsequent steps. |

| Identity | 1H-NMR (CDCl3) | Quartet at ~3.2 ppm (CH-N) | Confirms the |

| Residual Solvent | GC-Headspace | Toluene < 890 ppm | ICH Q3C limits for Class 2 solvents. |

| Water Content | Karl Fischer | < 0.5% | Excess water hydrolyzes the ester prematurely. |

Mass Spectrometry Fingerprint (GC-MS):

-

Molecular Ion: m/z 185

. -

Base Peak: m/z 84 (Piperidinyl cation).

-

Fragment: m/z 112 (

), characteristic of

References

-

SSTR4 Agonists Patent: Piperidinyl-3-(aryloxy)propanamide and propanoate derivatives. Patent CA3092450A1. Google Patents. Link

-

Heterocyclic Synthesis: El Rayes, S. M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds."[1] ACS Omega, 2024.[1] Link[1]

-

Thiazolidinone Precursors: Synthesis and Characterization of Some Novel 4-Thiazolidinones. Scientific & Academic Publishing. Link

-

General Synthesis: "Reaction of alkyl bromide in presence of piperidine." Chemistry Stack Exchange (Mechanistic discussion on SN2 vs E2). Link

Sources

Methodological & Application

Synthesis of poly(beta-amino esters) using ethyl 2-piperidin-1-ylpropanoate

Application Note & Protocol

Synthesis of Novel Piperidine-Functionalized Poly(β-amino esters) for Advanced Drug Delivery Applications

Abstract & Introduction

Poly(β-amino esters) (PBAEs) are a prominent class of synthetic, biodegradable polymers that have garnered significant attention for biomedical applications, particularly in the fields of gene therapy and drug delivery.[1][2] Their defining features include a cationic nature, which facilitates interaction with negatively charged biomolecules like nucleic acids, and pH-sensitive, hydrolytically degradable ester bonds in their backbone.[1][3][4] This combination allows for the efficient encapsulation of therapeutic cargo, cellular uptake, and subsequent endosomal escape and payload release, while degrading into biocompatible byproducts.[3][4][5]

The most prevalent method for PBAE synthesis is the step-growth Michael addition polymerization of a diacrylate monomer with a primary or secondary amine.[1][2][6] This straightforward and highly tunable synthesis allows for the creation of vast libraries of polymers with diverse properties by simply varying the monomeric building blocks.[6][7] The choice of amine monomer is particularly critical as it dictates the charge density, pKa, and hydrophobicity of the resulting polymer, which in turn profoundly influences its biological performance.

This application note provides a detailed protocol for the synthesis of a novel class of PBAEs incorporating a piperidine moiety into the polymer backbone. While the specific monomer, ethyl 2-piperidin-1-ylpropanoate, contains a tertiary amine and is thus unsuitable for direct Michael addition polymerization, we present a scientifically-grounded protocol using piperidine , a closely related secondary amine, as the reactive monomer. Incorporating the cyclic piperidine structure is hypothesized to enhance polymer rigidity and modulate the physicochemical properties of the resulting nanoparticles, potentially improving stability and transfection efficiency. We will detail the synthesis, end-capping modification, purification, and characterization of these novel polymers, as well as a protocol for their application in forming drug delivery nanoparticles.

Principle of the Method: A Two-Step Michael Addition Strategy

The synthesis of functional PBAEs is achieved through a robust and scalable two-step process rooted in Michael addition chemistry.[8][9]

-

Backbone Polymerization: A diacrylate and a secondary amine (piperidine) are reacted in a specific stoichiometric ratio. To generate polymers that can be further functionalized, a slight molar excess of the diacrylate monomer is used. This ensures the resulting polymer chains are terminated with reactive acrylate groups.[10] The molecular weight of the polymer can be controlled by adjusting this stoichiometric ratio.[5][10]

-

End-Capping Functionalization: Following the initial polymerization, a mono-functional "end-capping" agent is introduced. This agent reacts with the terminal acrylate groups on the polymer backbone. End-capping is a critical step that passivates reactive termini and allows for the introduction of new functionalities that can significantly enhance performance, such as improving cellular uptake, reducing cytotoxicity, or increasing transfection efficiency.[11][12]

This two-step approach provides exceptional control over the final polymer architecture, enabling the rational design of materials tailored for specific drug delivery challenges.

Caption: Two-step workflow for PBAE synthesis.

Detailed Synthesis Protocol

Materials & Equipment

| Reagent/Material | Supplier | Grade |

| 1,4-Butanediol diacrylate (B4) | Sigma-Aldrich | ≥99% |

| Piperidine | Sigma-Aldrich | ReagentPlus®, ≥99% |

| 1-(3-aminopropyl)-4-methylpiperazine (E7) | Sigma-Aldrich | 97% |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |

| Diethyl ether | Fisher Scientific | ACS Grade, Anhydrous |

| Magnetic stir plate with heating | IKA | |

| Round-bottom flasks | VWR | |

| Teflon-coated magnetic stir bars | VWR | |

| Glass vials, Teflon-lined caps | VWR |

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 1,4-Butanediol diacrylate is a skin and eye irritant. Piperidine is flammable and corrosive.

Part A: Synthesis of Acrylate-Terminated Piperidine-PBAE (B4-Pip)

This part of the protocol describes the synthesis of the polymer backbone. A 1.2:1 molar ratio of diacrylate to amine is used to promote the formation of acrylate-terminated chains.

-

Reagent Preparation: In a 20 mL glass vial, add a magnetic stir bar. Weigh 1.00 g (11.75 mmol) of piperidine.

-

Monomer Addition: To the same vial, add 2.79 g (14.09 mmol) of 1,4-butanediol diacrylate (B4). This corresponds to a 1.2:1 molar ratio of B4:Piperidine.

-

Polymerization: Tightly cap the vial. Place it on a magnetic stir plate within an oven or on a heating block pre-heated to 90°C.

-

Reaction: Allow the reaction to proceed with vigorous stirring for 24 hours at 90°C. The mixture will become noticeably more viscous as polymerization occurs.

-

Completion & Storage: After 24 hours, remove the vial from the heat and allow it to cool to room temperature. The resulting viscous polymer (B4-Pip) is an acrylate-terminated PBAE and can be stored at 4°C until the end-capping step. No initial purification is necessary.

Caption: Reaction scheme for B4-Pip synthesis. (Note: A placeholder is used for the complex polymer structure image)

Part B: End-Capping of B4-Pip with E7 (B4-Pip-E7)

This step functionalizes the polymer termini, which is crucial for enhancing biological activity.[12]

-

Polymer Dissolution: Dissolve 1.0 g of the B4-Pip polymer from Part A in 10 mL of anhydrous DMSO. Stir until fully dissolved.

-

End-Capping Agent Addition: In a separate vial, prepare a solution of the end-capping agent. For example, dissolve 1-(3-aminopropyl)-4-methylpiperazine (E7) in DMSO to a concentration of 0.2 M.

-

Reaction: Add the E7 solution to the dissolved polymer solution at a molar ratio of E7 to initial diacrylate excess. A common starting point is a 2-fold molar excess of E7 relative to the calculated terminal acrylate groups. Stir the reaction mixture at room temperature for at least 2 hours.

-

Purification:

-

Precipitate the final polymer (B4-Pip-E7) by adding the DMSO solution dropwise into 200 mL of cold, vigorously stirring diethyl ether.

-

A white or pale yellow polymer will precipitate. Allow it to stir for 15-20 minutes.

-

Decant the diethyl ether.

-

Wash the polymer by adding 50 mL of fresh cold diethyl ether, stirring for 10 minutes, and decanting again. Repeat this wash step two more times to ensure removal of residual monomers and solvent.

-

-

Drying: After the final wash, place the polymer under high vacuum for 24-48 hours to remove all traces of solvent.

-

Storage: The final, dry polymer should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Trustworthiness: A Self-Validating System through Characterization

To ensure the synthesis is successful and reproducible, a thorough characterization of the final polymer is mandatory.

| Technique | Purpose | Expected Outcome for B4-Pip-E7 |

| ¹H NMR | Confirm chemical structure and successful end-capping. | Presence of characteristic peaks for the B4 backbone, the piperidine ring, and the E7 end-cap. Disappearance of acrylate peaks (δ ≈ 5.8-6.4 ppm) confirms reaction completion. |

| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides quantitative data on the size distribution of the polymer chains. Expected Mn typically ranges from 5-15 kDa with a PDI of 1.5-2.5 for this type of polymerization. |

| FT-IR | Verify functional groups. | Strong ester carbonyl peak (C=O) around 1730 cm⁻¹. Absence of primary/secondary N-H stretch (around 3300-3500 cm⁻¹) from piperidine starting material. |

Application Protocol: Nanoparticle Formulation for Gene Delivery

This protocol provides a general method for forming polymer/DNA nanoparticles (polyplexes) for in vitro transfection experiments.[4]

-

Stock Solutions:

-

Prepare a 10 mg/mL stock solution of the B4-Pip-E7 polymer in 25 mM sodium acetate buffer (pH 5.2).

-

Dilute plasmid DNA (pDNA) to a concentration of 0.1 mg/mL in the same sodium acetate buffer.

-

-

Polyplex Formation:

-

This protocol is for a polymer:pDNA weight ratio of 30:1. Ratios should be optimized for specific cell types and applications.

-

In a microcentrifuge tube, add the required volume of the polymer stock solution to a separate tube containing sodium acetate buffer.

-

In a different tube, add the required volume of pDNA.

-

Add the diluted polymer solution to the DNA solution all at once and immediately vortex for 10 seconds.

-

-

Incubation: Allow the mixture to incubate at room temperature for 20-30 minutes to ensure stable nanoparticle formation.

-

Application to Cells:

-

Add the nanoparticle suspension to cells in culture media. The final concentration of nanoparticles must be optimized to maximize transfection while minimizing cytotoxicity.

-

Typically, nanoparticles are incubated with cells for 4-6 hours before the media is replaced with fresh growth media.

-

-

Characterization of Nanoparticles:

-

Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles. For effective cellular uptake, sizes are typically desired in the 100-250 nm range with a positive zeta potential (> +10 mV).[12][13]

-

Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and morphology of the nanoparticles.[8]

-

Caption: Workflow for PBAE nanoparticle formulation.

Conclusion

This application note provides a comprehensive and scientifically robust framework for the synthesis and application of novel piperidine-functionalized poly(β-amino esters). By leveraging the principles of Michael addition chemistry, researchers can create advanced polymeric vectors with tunable properties. The detailed protocols for synthesis, end-capping, characterization, and nanoparticle formulation offer a validated starting point for developing next-generation delivery systems for nucleic acids and other therapeutic agents. The systematic approach to characterization ensures the production of well-defined materials, which is essential for reproducible and reliable results in drug development.

References

-

Poly(beta-amino esters): applications in immunology. Chemical Science.[Link]

-

Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Expert Opinion on Drug Delivery.[Link]

-

Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scientific Research Publishing.[Link]

-

Synthesis and Characterization of Quaternized Poly(β-amino ester) for Highly Efficient Delivery of Small Interfering RNA. Molecular Pharmaceutics.[Link]

-

Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology.[Link]

-

Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.[Link]

-

Introduction to Poly(β-amino esters): Structure and Properties. ResolveMass Laboratories Inc.[Link]

-

Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology.[Link]

-

Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Chinese Chemical Letters.[Link]

-

Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene delivery in cancer immunotherapy. RSC Advances.[Link]

-

Poly(beta-amino esters): applications in immunology. PMC.[Link]

-

Development of Poly(β-amino ester)-Based Biodegradable Nanoparticles for Nonviral Delivery of Minicircle DNA. Molecular Pharmaceutics.[Link]

-

Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. ResearchGate.[Link]

-

Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances.[Link]

-

Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination. MDPI.[Link]

-

Synthesis of PbAEs (A) Michael-addition reaction. 8 (B) Ring opening polymerization (ROP). ResearchGate.[Link]

-

Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage. RSC Publishing.[Link]

-

Gene delivery properties of end-modified poly(beta-amino ester)s. Bioconjugate Chemistry.[Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene deliver ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00169B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02778E [pubs.rsc.org]

- 12. Gene delivery properties of end-modified poly(beta-amino ester)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Reaction conditions for hydrolyzing ethyl 2-piperidin-1-ylpropanoate to acid

Application Note: Optimization of Hydrolytic Cleavage for Sterically Hindered -Amino Esters

Executive Summary

This guide details the reaction conditions for the hydrolysis of ethyl 2-piperidin-1-ylpropanoate to its corresponding acid, 2-(piperidin-1-yl)propanoic acid . Unlike simple esters, this substrate presents two specific challenges:

-

Steric Hindrance: The bulky

-piperidinyl group inhibits nucleophilic attack at the carbonyl carbon. -

Zwitterionic Product: The product contains both a basic tertiary amine (piperidine, pKa

11.1) and an acidic carboxylate (pKa

We present two validated methodologies: Alkaline Saponification (Method A) for mild, functional-group-tolerant conversion, and Acid-Mediated Hydrolysis (Method B) for robust, quantitative conversion to the hydrochloride salt.

Chemical Context & Mechanistic Insight

The Substrate[1]

-

Compound: Ethyl 2-piperidin-1-ylpropanoate[1]

-

CAS: 26371-07-3 (Analogous/Related)

-

Key Feature: The

-carbon is a chiral center (in enantiopure synthesis) and is sterically crowded.

The Challenge: Sterics vs. Electronics

Standard saponification (NaOH/MeOH, RT) often stalls with

-

Recommendation: Use Lithium Hydroxide (LiOH) in a THF/Water system. The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while the smaller ionic radius allows for tighter ion pairing in the transition state compared to sodium or potassium.

Experimental Protocols

Method A: Lithium Hydroxide Mediated Saponification (Preferred)

Best for: Preserving stereochemistry (if chiral), acid-sensitive substrates, and generating the free zwitterion.

Reagents

-

Ethyl 2-piperidin-1-ylpropanoate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (2.5 equiv) -

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water[2]

Protocol

-

Dissolution: In a round-bottom flask, dissolve ethyl 2-piperidin-1-ylpropanoate in THF (5 mL per mmol of substrate).

-

Reagent Addition: Prepare a solution of LiOH·H

O (2.5 equiv) in water (2 mL per mmol). Add this dropwise to the THF solution under vigorous stirring.-

Note: The mixture should become a homogeneous single phase. If biphasic, add minimal Methanol (MeOH) to miscibilize.

-

-

Reaction: Stir at Room Temperature (20–25°C) for 4 hours.

-

Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM + 1% NH

OH). The ester (high R -

Optimization: If >10% starting material remains after 4 hours, heat to 45°C . Avoid reflux to prevent racemization of the

-center.

-

-

Workup (The Critical Step):

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

The remaining aqueous phase contains the lithium salt of the product.

-

Neutralization: Carefully adjust pH to the Isoelectric Point (pI

6.5–7.0) using 1M HCl. -

Isolation:

-

Scenario 1 (Precipitation): If the concentration is high, the zwitterion may crystallize. Filter and wash with cold acetone.

-

Scenario 2 (Extraction): If no precipitate forms, lyophilize (freeze-dry) the aqueous solution to obtain a crude solid containing LiCl and product. Proceed to Purification section.[3]

-

-

Method B: Acid-Mediated Hydrolysis (Robust)

Best for: Scale-up, generating stable hydrochloride salts, and when stereochemistry is not a primary concern.

Reagents

-

Ethyl 2-piperidin-1-ylpropanoate (1.0 equiv)

-

6M Hydrochloric Acid (HCl) (10 equiv)

Protocol

-

Setup: Charge the ester into a flask equipped with a reflux condenser.

-

Acid Addition: Add 6M HCl (10–15 mL per gram of ester).

-

Reaction: Heat to Reflux (approx. 100°C) for 4–6 hours.

-

Workup:

-

Cool to room temperature.[1]

-

Extract with Ethyl Acetate (2x) to remove any unreacted ester or non-basic impurities. Discard the organic layer.

-

Concentrate the aqueous layer to dryness under high vacuum.

-

Product: The residue is 2-(piperidin-1-yl)propanoic acid hydrochloride . This salt is often hygroscopic.

-

Purification Strategy: Isolation of the Zwitterion

Isolating the free acid (zwitterion) from the inorganic salts (NaCl, LiCl) generated in Method A is the most common failure point.

Ion Exchange Chromatography (DOWEX 50W)

This is the "Self-Validating" method for high purity.

-

Resin Prep: Use Dowex 50W-X8 (H+ form) . Wash resin with water until eluent is neutral.[2]

-

Loading: Dissolve crude saponification residue in minimal water (pH < 3). Load onto column.[2]

-

Logic: The amino acid (cationic at pH < 3) binds to the resin. Inorganic anions (Cl

) and non-basic impurities pass through.

-

-

Washing: Wash with distilled water until the eluate is neutral and halide-free (AgNO

test negative). -

Elution: Elute the product using 1M NH

OH .-

Logic: Ammonia deprotonates the resin and the carboxylic acid, releasing the amino acid as an ammonium carboxylate.

-

-

Final Isolation: Evaporate the ammoniacal fractions. Excess ammonia evaporates, leaving the pure zwitterionic 2-(piperidin-1-yl)propanoic acid .

Decision & Workflow Visualization

Diagram 1: Synthetic Route Decision Tree

This diagram outlines the logic for selecting the hydrolysis method based on substrate sensitivity and downstream requirements.

Caption: Decision workflow for selecting hydrolysis conditions based on stereochemical and salt-form requirements.

Diagram 2: Zwitterion Purification Workflow

This diagram illustrates the ion-exchange protocol required to desalt the product after base hydrolysis.

Caption: Ion-exchange purification logic to isolate the zwitterionic amino acid from inorganic salts.

Data Summary & Comparison

| Parameter | Method A (LiOH) | Method B (HCl) |

| Reaction pH | Basic (pH 12-14) | Acidic (pH < 1) |

| Temperature | 20°C – 45°C | 100°C (Reflux) |

| Time | 4 – 12 Hours | 4 – 6 Hours |

| Product Form | Free Acid (Zwitterion) | Hydrochloride Salt |

| Racemization Risk | Low (at <45°C) | Moderate/High (at Reflux) |

| Purification | Requires Ion Exchange/Desalting | Simple Evaporation |

| Yield (Typical) | 75 – 85% | 90 – 95% |

References

-

National Institutes of Health (NIH). (2019). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Retrieved from [Link]

-

ResearchGate. (2020).[2] Discussion: How to desalt zwitterions? (Expert consensus on Dowex purification). Retrieved from [Link]

-

QuickCompany. (2016). Process for the Preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. (Patent Reference for hindered piperidine ester hydrolysis). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]

- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 5. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]